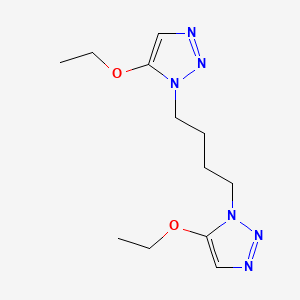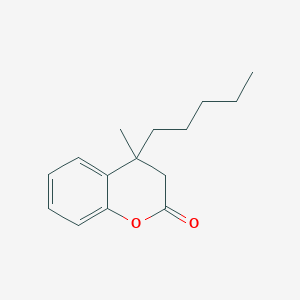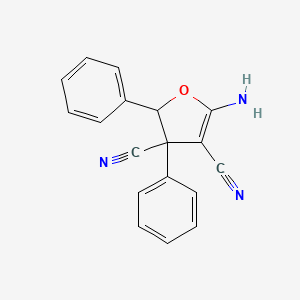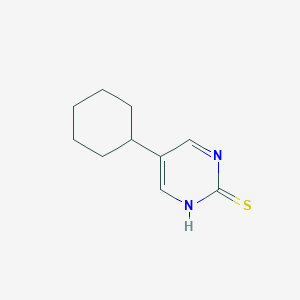![molecular formula C24H27NO2 B14358451 4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline CAS No. 91259-57-3](/img/no-structure.png)
4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline is an organic compound known for its unique structure and properties. It is characterized by the presence of methoxyphenyl groups and a trimethylaniline core, making it a compound of interest in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure consistency and efficiency. The use of catalysts and advanced purification techniques is common to achieve the desired quality for industrial applications.
化学反応の分析
Types of Reactions
4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
科学的研究の応用
4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline exerts its effects involves interactions with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline stands out due to its unique structural features, such as the presence of methoxyphenyl groups and a trimethylaniline core
特性
| 91259-57-3 | |
分子式 |
C24H27NO2 |
分子量 |
361.5 g/mol |
IUPAC名 |
4-[bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline |
InChI |
InChI=1S/C24H27NO2/c1-17-16-20(10-15-23(17)25(2)3)24(18-6-11-21(26-4)12-7-18)19-8-13-22(27-5)14-9-19/h6-16,24H,1-5H3 |
InChIキー |
IJEAFBPIDWLGGC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)


![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)
![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)
